molecular formula C14H23NO4 B2512579 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2310208-39-8

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2512579
CAS No.: 2310208-39-8
M. Wt: 269.341
InChI Key: ZDAFLBMQABALQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.3367 . This compound is characterized by its unique structure, which includes a cyclohexene ring, an oxolane ring, and a carboxamide group.

Preparation Methods

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves several steps. One common method starts with the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones using sodium borohydride (NaBH4). This reduction yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide can be compared with other glycosidase inhibitors, such as:

The uniqueness of this compound lies in its specific structural configuration, which may offer distinct advantages in terms of potency and selectivity as an inhibitor.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAFLBMQABALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.